molecular formula C2H4O4 B10799035 Glyoxylic acid monohydrate CAS No. 6000-59-5

Glyoxylic acid monohydrate

Cat. No.: B10799035
CAS No.: 6000-59-5
M. Wt: 92.05 g/mol
InChI Key: MOOYVEVEDVVKGD-UHFFFAOYSA-N
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Description

Glyoxylic acid monohydrate, also known as oxoacetic acid monohydrate, is an organic compound with the chemical formula C₂H₂O₃·H₂O. It is a colorless solid that occurs naturally and is useful industrially. Glyoxylic acid is one of the simplest aldehyde acids and is a key intermediate in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of glyoxylic acid often involves the oxidation of glyoxal or the ozonolysis of maleic acid. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Glyoxylic acid undergoes various types of chemical reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Condensation Reagents: Urea, 1,2-diaminobenzene.

Major Products:

Mechanism of Action

Glyoxylic acid exerts its effects through various biochemical pathways:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Glyoxylic acid is similar to other C₂ carboxylic acids such as:

    Formic Acid (HCOOH): A simpler carboxylic acid with a single carbon atom.

    Acetic Acid (CH₃COOH): A two-carbon carboxylic acid with a methyl group.

    Glycolic Acid (HOCH₂COOH): A two-carbon carboxylic acid with a hydroxyl group.

    Oxalic Acid (HOOC-COOH): A two-carbon dicarboxylic acid.

Uniqueness: Glyoxylic acid is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, including condensation and electrophilic aromatic substitution .

Biological Activity

Glyoxylic acid monohydrate (CAS No. 563-96-2) is a significant compound in various biological and chemical applications. This article explores its biological activity, including its metabolic pathways, toxicity, and potential therapeutic uses, supported by diverse research findings.

Glyoxylic acid is a dicarbonyl compound that exists in equilibrium with its geminal diol form in aqueous solutions. It is a precursor for several biochemical pathways, primarily metabolized to oxalic acid and glycine through enzymes such as lactate dehydrogenase and alanine: glyoxylate aminotransferase (AGAT) .

Metabolic Pathways

  • Conversion to Oxalic Acid : Glyoxylic acid can be converted to oxalic acid, which is significant due to oxalic acid's role in various metabolic processes.
  • Formation of Glycine : Another pathway involves the formation of glycine, an essential amino acid crucial for protein synthesis and other metabolic functions.

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity. Studies reveal that it does not exhibit genotoxic potential based on bacterial reverse mutation assays and in vivo tests . However, it can cause serious eye damage and skin irritation, necessitating careful handling.

Summary of Toxicological Findings

Parameter Result
Acute Oral ToxicityLow
Skin IrritationYes
Eye DamageSerious
GenotoxicityNegative

Biological Activities

This compound has demonstrated various biological activities, including:

  • Antitumor Activity : Some studies suggest that glyoxylic acid derivatives may possess antitumor properties, potentially through mechanisms involving monoamine oxidase inhibition .
  • Catalytic Applications : It serves as a precursor in synthesizing porous materials that enhance catalytic reactions, which can have implications in drug delivery systems and environmental applications .

Case Studies and Research Findings

  • Cell Proliferation Studies : In vitro studies have shown that glyoxylic acid can stimulate lymphocyte proliferation, indicating its potential role in immune responses .
  • Environmental Impact : Research on the degradation of pharmaceutical products has highlighted the persistence of glyoxylic acid in wastewater treatment processes, raising concerns about its ecological effects .
  • Oxidative Stress Studies : Glyoxylic acid has been implicated in oxidative stress responses in various cell types, suggesting a dual role as both a metabolic intermediate and a potential stressor under certain conditions .

Properties

IUPAC Name

oxaldehydic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOYVEVEDVVKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575892
Record name Oxoacetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-96-2
Record name Oxoacetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dihydroxyacetic acid
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